

Navigating Bioequivalence for "4"-Demethylgentamicin C2: A Comparative Guide

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Compound of Interest

Compound Name: 4"-Demethylgentamicin C2

Cat. No.: B14150839

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key considerations for conducting a bioequivalence (BE) study for parenteral products containing "4"-**Demethylgentamicin C2**, a component of the gentamicin complex. As specific regulatory guidelines for this individual component are not readily available, this document synthesizes information based on general principles for aminoglycosides, guidance from regulatory bodies like the FDA and EMA, and available scientific literature on gentamicin.

The Imperative of Bioequivalence

For a generic drug product to be considered therapeutically equivalent to a reference listed drug (RLD), it must be pharmaceutically equivalent and bioequivalent. Bioequivalence studies are critical in demonstrating that the generic product's active ingredient is absorbed at the same rate and to the same extent as the RLD. This ensures that the generic drug will have the same clinical safety and efficacy profile.

Pharmacokinetic Profile of Gentamicin Components: A Comparative Look

Understanding the pharmacokinetic (PK) behavior of the individual components of the gentamicin complex is crucial for designing and interpreting a BE study. While human data for "4"-**Demethylgentamicin C2** is not distinctly available, the following table summarizes the key

pharmacokinetic parameters of the major gentamicin components (C1, C1a, and C2) following a single intravenous administration in beagles, which can serve as a valuable reference. It is important to note that these parameters can vary between species and in different human populations.

Parameter	Gentamicin C1	Gentamicin C1a	Gentamicin C2
Area Under the Curve (AUC)	Data not available	Data not available	Data not available
Maximum Concentration (Cmax)	Data not available	Data not available	Data not available
Time to Maximum Concentration (Tmax)	Not Applicable (IV)	Not Applicable (IV)	Not Applicable (IV)
Elimination Half-life (t1/2)	64 ± 12 min ^[1]	66 ± 12 min ^[1]	63 ± 12 min ^[1]
Volume of Distribution (Vd)	0.36 ± 0.04 L/kg ^[1]	0.14 ± 0.01 L/kg ^[1]	0.15 ± 0.02 L/kg
Clearance (CL)	4.62 ± 0.71 mL/min/kg	1.81 ± 0.26 mL/min/kg	1.82 ± 0.25 mL/min/kg

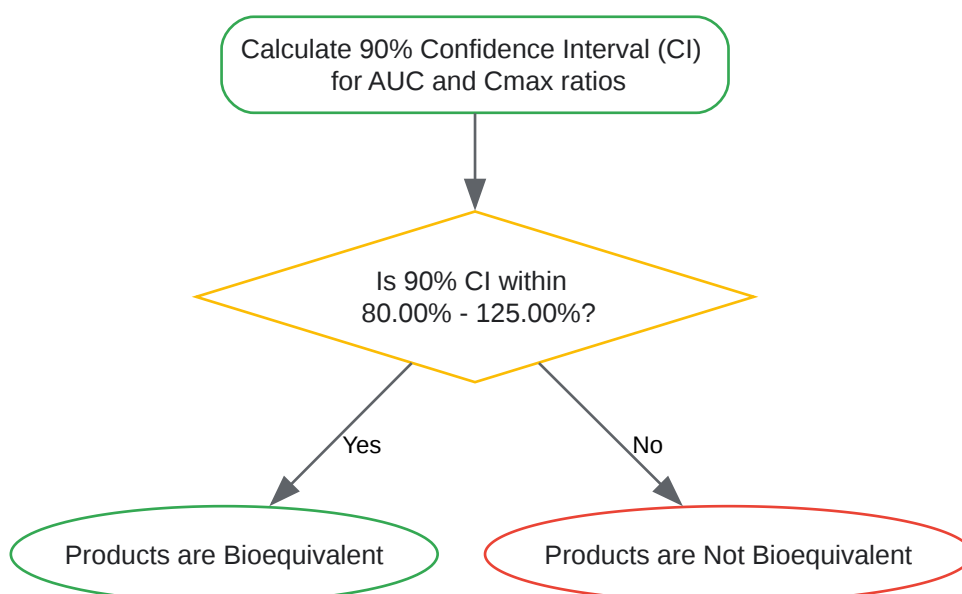
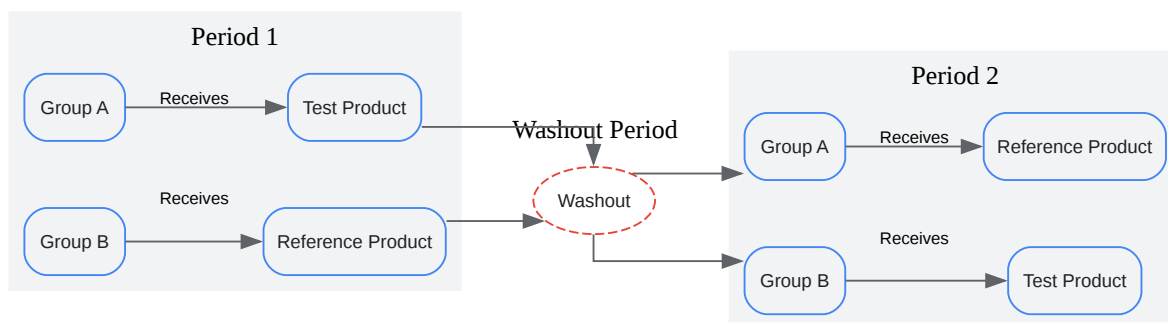
Data from a study in beagles and may not be directly extrapolated to humans.

A Roadmap for Bioequivalence: Experimental Protocol

A typical bioequivalence study for a parenteral product like **"4"-Demethylgentamicin C2** follows a well-defined protocol. For parenteral solutions, a waiver of in-vivo bioequivalence studies may be granted if the generic product is qualitatively (Q1) and quantitatively (Q2) the same as the reference product. However, if an in-vivo study is required, the following protocol outlines the key steps.

Study Design

A randomized, two-period, two-sequence, single-dose, crossover design is the standard approach for bioequivalence studies.



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References

- 1. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

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